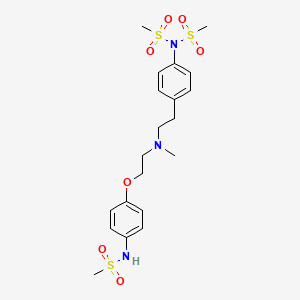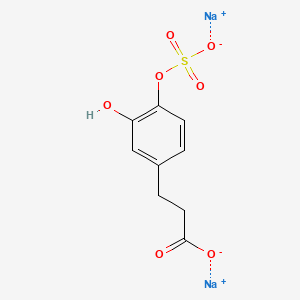amino]-2-propylpentane-nitrile Hydrochloride; Verapamil Hydrochloride Imp. O (EP) as Hydrochloride; Verapamil Hydrochloride Impurity O as Hydrochloride; Verapamil Impurity O as Hydrochloride](/img/structure/B13423303.png)
Verapamil Hydrochloride Imp. O (EP); Verapamil Imp. O (EP); (2RS)-2-(3,4-Dimethoxyphenyl)-5-[2-[2-(3,4-dimethoxy-phenyl)ethyl](methyl)amino]-2-propylpentane-nitrile Hydrochloride; Verapamil Hydrochloride Imp. O (EP) as Hydrochloride; Verapamil Hydrochloride Impurity O as Hydrochloride; Verapamil Impurity O as Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Verapamil Hydrochloride is a calcium channel blocker used primarily in the treatment of hypertension, angina, and certain types of arrhythmias . The impurity O is a byproduct or related compound that can be present in pharmaceutical formulations of Verapamil Hydrochloride.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Verapamil Hydrochloride Impurity O involves multiple steps, starting from the basic chemical structure of Verapamil. The synthetic route typically includes the following steps:
Formation of the base structure: The initial step involves the formation of the base structure, which includes the 3,4-dimethoxyphenyl group.
Addition of side chains: The next step involves the addition of the side chains, including the 2-propylpentane-nitrile group.
Formation of the hydrochloride salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of Verapamil Hydrochloride Impurity O follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted to synthesize the compound.
Purification: The compound is then purified using techniques such as crystallization and chromatography.
Quality control: The final product undergoes rigorous quality control to ensure it meets the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
Verapamil Hydrochloride Impurity O undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include:
Oxidized derivatives: Such as 3,4-dimethoxybenzoic acid.
Reduced derivatives: Such as 3,4-dimethoxyphenethylamine.
Substituted derivatives: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Verapamil Hydrochloride Impurity O has several scientific research applications, including:
Pharmaceutical research: Used as a reference standard in the quality control of Verapamil Hydrochloride formulations.
Chemical research: Studied for its chemical properties and reactions.
Biological research: Investigated for its potential biological activities and interactions with biological systems
Wirkmechanismus
The mechanism of action of Verapamil Hydrochloride Impurity O is related to its parent compound, Verapamil Hydrochloride. Verapamil Hydrochloride works by inhibiting the influx of calcium ions through L-type calcium channels in the heart and blood vessels. This leads to a decrease in heart rate, relaxation of blood vessels, and a reduction in blood pressure . The exact molecular targets and pathways for the impurity O are not well-studied, but it is likely to have similar effects due to its structural similarity to Verapamil Hydrochloride.
Vergleich Mit ähnlichen Verbindungen
Verapamil Hydrochloride Impurity O can be compared with other similar compounds, such as:
Verapamil Hydrochloride: The parent compound, used in the treatment of cardiovascular diseases.
Diltiazem: Another calcium channel blocker with similar uses.
Nifedipine: A dihydropyridine calcium channel blocker used for hypertension and angina.
Uniqueness
The uniqueness of Verapamil Hydrochloride Impurity O lies in its specific structure and its role as an impurity in Verapamil Hydrochloride formulations. It serves as a marker for the quality control of pharmaceutical products and provides insights into the chemical behavior of Verapamil Hydrochloride .
Eigenschaften
Molekularformel |
C27H39ClN2O4 |
|---|---|
Molekulargewicht |
491.1 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propylpentanenitrile;hydrochloride |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-7-14-27(20-28,22-10-12-24(31-4)26(19-22)33-6)15-8-16-29(2)17-13-21-9-11-23(30-3)25(18-21)32-5;/h9-12,18-19H,7-8,13-17H2,1-6H3;1H |
InChI-Schlüssel |
YWXHWWLTEFJWCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate](/img/structure/B13423235.png)




![6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13423259.png)




![1-O-(2-hydroxyethyl) 10-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] decanedioate](/img/structure/B13423290.png)


